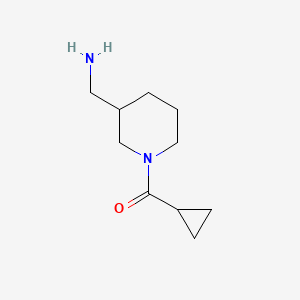
2-Acetamido-3-(3-methoxyphenyl)propanoic acid
Overview
Description
“2-Acetamido-3-(3-methoxyphenyl)propanoic acid” is a biochemical compound used for proteomics research . It has a molecular weight of 253.25 . The IUPAC name for this compound is N-acetyl-4-hydroxy-3-methoxyphenylalanine .
Molecular Structure Analysis
The InChI code for “2-Acetamido-3-(3-methoxyphenyl)propanoic acid” is1S/C12H15NO4/c1-7(14)13-9(12(15)16)5-8-3-4-10(15)11(6-8)18-2/h3-4,6,9,15H,5H2,1-2H3,(H,13,14)(H,15,16) . This indicates the molecular structure of the compound.
Scientific Research Applications
Synthesis and Pharmaceutical Applications
- The compound and its analogs have been explored for their potential in synthesizing new cephalosporin antibiotics, demonstrating improved activity against Gram-positive and variable activity against Gram-negative organisms compared to existing antibiotics (Naito et al., 1987).
- A study on the synthesis and mercaptolysis of derivatives of this compound highlights its role in producing novel compounds with potential applications in medicinal chemistry and drug design (Jacquinet & Sinaÿ, 1974).
Molecular Structure and Properties
- Research on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed insights into the molecular structure, stereochemistry, and potential anticonvulsant activities of these compounds, indicating their relevance in the development of new therapeutic agents (Camerman et al., 2005).
- Another study focused on the side-chain fragmentation of arylalkanol radical cations, contributing to the understanding of chemical reactivity and the potential formation of novel compounds with specific functionalities (Baciocchi et al., 1996).
Advances in Chemical Synthesis
- The compound has been utilized in the synthesis of chromones, showcasing the application of photochemical approaches to generate compounds with potential applications in pharmaceuticals and materials science (Álvaro et al., 1987).
- Novel methodologies for preparing homologs of related amino acids indicate the compound's utility in synthesizing building blocks for peptides and proteins, which are crucial in various biological and pharmaceutical applications (Kosui et al., 1982).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and keeping in a dry, cool, and well-ventilated place .
properties
IUPAC Name |
2-acetamido-3-(3-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8(14)13-11(12(15)16)7-9-4-3-5-10(6-9)17-2/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPDAWNHWVWOAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=CC=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-3-(3-methoxyphenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Methylsulfonyl)phenyl]-1-propanamine](/img/structure/B1522041.png)












